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Compound of Interest

Compound Name: N-Butyldiethanolamine

Cat. No.: B085499

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Butyldiethanolamine (CAS No. 102-79-4), a tertiary amine with significant applications in
various industrial and research settings. This document presents a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-
Butyldiethanolamine.

'H NMR Spectroscopic Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

0.91 t 3H CHs

1.34 sextet 2H CH2-CHs

1.46 quintet 2H N-CH2-CH:

2.50 t 2H N-CHz (butyl)

2.60 t 4H N-CHz (ethanol)

3.59 t 4H O-CH:

3.89 S 2H OH

2C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment

14.0 CHs

20.6 CH2-CHs

29.5 N-CH2-CH:

52.0 N-CH2 (butyl)

56.6 N-CHz (ethanol)

60.1 O-CH:

Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3386 Strong, Broad O-H stretch

2956, 2931, 2871 Strong C-H stretch (aliphatic)

1465 Medium C-H bend

1072, 1040 Strong C-O stretch, C-N stretch
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Mass_Sp_e_cir_QmemL(MSJ_Data

Relative Intensity (%)

Assignment

161 5 [M]* (Molecular lon)
130 100 [M - CH20H]*

116 20 [M - C2HsOH]*

102 15 [M - CsH-O]*

88 80 [M - CaHoQO]*

72 30 [CaH10N]*

58 40 [CsHsN]*

44 60 [C2HeN]*

30 50 [CHaN]*

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques.

The following outlines the general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrument: JEOL EX-90 spectrometer.

¢ Solvent: Deuterated chloroform (CDCIs).

o Concentration: Approximately 5-10 mg of N-Butyldiethanolamine in 0.5 mL of solvent.

o Reference: Tetramethylsilane (TMS) at O ppm.

e 1H NMR: The spectrum was acquired at 90 MHz.

e 13C NMR: The spectrum was acquired at 22.5 MHz.

Infrared (IR) Spectroscopy:
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Instrument: JASCO Corporation, FT/IR-410.

Method: Attenuated Total Reflectance (ATR).

Sample Preparation: A small drop of neat N-Butyldiethanolamine was placed directly on
the ATR crystal.

Spectral Range: 4000-400 cm™1,

Mass Spectrometry (MS):

e Instrument: Hitachi M-80B mass spectrometer.
 lonization Method: Electron lonization (El).
 |onization Energy: 70 eV.

e Inlet System: Direct inlet.

e Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the
compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-Butyldiethanolamine.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-Butyldiethanolamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085499#spectroscopic-data-nmr-ir-ms-of-n-
butyldiethanolamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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